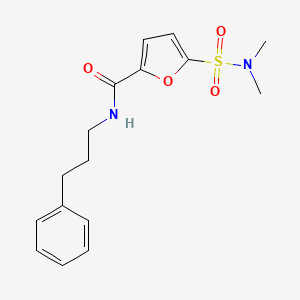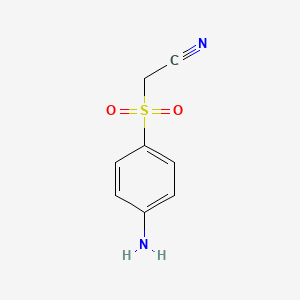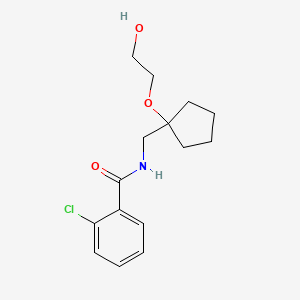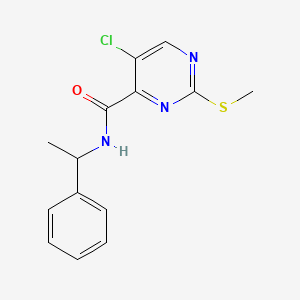
3-(m-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fungicidal Activity and 3D-QSAR Studies
Oxadiazoles, such as "3-(m-Tolyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole," have been synthesized and evaluated for fungicidal activity, particularly against wheat leaf rust caused by Puccinia recondita. These compounds' activity can be significantly influenced by the nature of the substituents. Three-dimensional quantitative structure-activity relationships (3D-QSAR) employing comparative molecular field analysis (CoMFA) have provided insights into the relationship between structure and fungicidal activity, confirming the bioisosteric analogy between the oxadiazole ring and the thiadiazole ring, which suggests a common mode of action and provides a framework for designing highly active compounds before synthesis (Zou, Lai, Jin, & Zhang, 2002).
Antibacterial Applications
The synthesis of new antibacterial agents featuring tosyl, piperidine, propanamide, and 1,3,4-oxadiazole functionalities demonstrates the compound's relevance in developing potent antibacterial agents. A series of compounds have been synthesized, incorporating these moieties and evaluated against various bacterial strains, revealing some derivatives as potent antibacterial agents (Sattar, Aziz-Ur-Rehman, Abbasi, Siddiqui, Rasool, & Ali Shah, 2020).
Anticancer Agents
The 1,3,4-oxadiazole nucleus, a core part of "this compound," is significant in medicinal chemistry, especially in anticancer research. It is found in compounds with notable pharmacological properties, including antitumor activity. These derivatives are involved in inhibiting growth factors, enzymes, and kinases, such as telomerase enzyme, histone deacetylase (HDAC), and others, thereby playing a significant role in tumour suppression and presenting a viable pathway for developing potential anticancer agents (Bajaj, Asati, Singh, & Roy, 2015).
Corrosion Inhibition
Oxadiazole derivatives also find applications in materials science, such as corrosion inhibition for mild steel in acidic conditions. This application is crucial in protecting industrial materials and infrastructure from corrosive damage, demonstrating the compound's versatility beyond pharmaceuticals (Ammal, Prajila, & Joseph, 2018).
Propiedades
IUPAC Name |
3-(3-methylphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-6-8-19(9-7-15)28(25,26)24-12-10-17(11-13-24)21-22-20(23-27-21)18-5-3-4-16(2)14-18/h3-9,14,17H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZBHGOMWDDVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-4-carboxamide](/img/structure/B2890719.png)




![2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2890731.png)
![2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2890732.png)
![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)
![2-(Benzylsulfanyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2890736.png)

